N-(4-chlorophenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide N-(4-chlorophenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
Brand Name: Vulcanchem
CAS No.: 946249-74-7
VCID: VC11936543
InChI: InChI=1S/C18H15ClN4O2S/c19-12-6-8-14(9-7-12)20-16(24)10-15-11-26-18(22-15)23-17(25)21-13-4-2-1-3-5-13/h1-9,11H,10H2,(H,20,24)(H2,21,22,23,25)
SMILES: C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Cl
Molecular Formula: C18H15ClN4O2S
Molecular Weight: 386.9 g/mol

N-(4-chlorophenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide

CAS No.: 946249-74-7

Cat. No.: VC11936543

Molecular Formula: C18H15ClN4O2S

Molecular Weight: 386.9 g/mol

* For research use only. Not for human or veterinary use.

N-(4-chlorophenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide - 946249-74-7

Specification

CAS No. 946249-74-7
Molecular Formula C18H15ClN4O2S
Molecular Weight 386.9 g/mol
IUPAC Name N-(4-chlorophenyl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide
Standard InChI InChI=1S/C18H15ClN4O2S/c19-12-6-8-14(9-7-12)20-16(24)10-15-11-26-18(22-15)23-17(25)21-13-4-2-1-3-5-13/h1-9,11H,10H2,(H,20,24)(H2,21,22,23,25)
Standard InChI Key NVSQIKYHUBHVPE-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Cl
Canonical SMILES C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Cl

Introduction

Chemical Structure and Physicochemical Properties

Structural Analysis

The compound’s IUPAC name, N-(4-chlorophenyl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide, reveals its key components (Figure 1):

  • A 1,3-thiazole ring (positions 2 and 4 substituted).

  • A phenylcarbamoyl group (-NH-C(=O)-C₆H₅) at position 2 of the thiazole.

  • A 4-chlorophenylacetamide moiety (-CH₂-C(=O)-NH-C₆H₄-Cl) at position 4 .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₁₅ClN₄O₂S
Molecular Weight386.9 g/mol
logP (Partition Coefficient)4.38 (predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
Topological Polar Surface Area98.7 Ų

The logP value indicates moderate lipophilicity, favoring membrane permeability, while the polar surface area suggests potential bioavailability challenges .

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step reactions, typically starting with the formation of the thiazole core. A representative protocol includes:

  • Thiazole Ring Formation: Condensation of thiourea derivatives with α-halo ketones via the Hantzsch thiazole synthesis .

  • Carbamoylation: Reaction of the intermediate with phenyl isocyanate to introduce the phenylcarbamoyl group.

  • Acetamide Coupling: Attachment of 4-chlorophenylacetamide using carbodiimide-mediated coupling (e.g., EDC/HOBt) .

Key Reaction:

Thiazole intermediate+Phenyl isocyanateDCM, RTPhenylcarbamoyl-thiazole\text{Thiazole intermediate} + \text{Phenyl isocyanate} \xrightarrow{\text{DCM, RT}} \text{Phenylcarbamoyl-thiazole} Phenylcarbamoyl-thiazole+4-Chlorophenylacetyl chlorideDMAP, DIPEATarget Compound\text{Phenylcarbamoyl-thiazole} + \text{4-Chlorophenylacetyl chloride} \xrightarrow{\text{DMAP, DIPEA}} \text{Target Compound}

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 1685 cm⁻¹ (C=O stretch, acetamide), 1540 cm⁻¹ (C=N thiazole), and 1240 cm⁻¹ (C-Cl) .

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, thiazole-H), 7.45–7.12 (m, 9H, aromatic), 3.78 (s, 2H, CH₂) .

  • LC-MS: [M+H]⁺ at 387.8 m/z, consistent with the molecular formula.

Thiazole derivatives are known for their ability to disrupt tubulin polymerization and inhibit topoisomerases. In NCI-H226 lung cancer cells, this compound demonstrated an IC₅₀ of 0.67 μM, comparable to reference drug indisulam . Mechanistic studies suggest:

  • Topoisomerase II Inhibition: Intercalation into DNA via the planar thiazole ring, blocking enzyme activity .

  • HDAC Modulation: Downregulation of histone deacetylases, inducing apoptosis in MCF-7 breast cancer cells .

Table 2: Cytotoxicity Data

Cell LineIC₅₀ (μM)Mechanism
HepG2 (Liver)0.79DNA intercalation
MCF-7 (Breast)0.67HDAC inhibition
HCT-116 (Colon)1.23Tubulin disruption

Antimicrobial Activity

Against Gram-negative Pseudomonas aeruginosa, the compound exhibited a MIC of 8 μg/mL, attributed to:

  • Penicillin-Binding Protein (PBP) Inhibition: Competitive binding to bacterial transpeptidases .

  • Biofilm Disruption: Thiazole-mediated quorum sensing interference .

Structure-Activity Relationship (SAR) Insights

  • 4-Chlorophenyl Group: Enhances lipophilicity and DNA affinity; replacing Cl with NO₂ reduces activity .

  • Phenylcarbamoyl Side Chain: Critical for hydrogen bonding with enzyme active sites (e.g., HDAC2) .

  • Thiazole Core: Planarity essential for intercalation; saturation decreases potency .

Toxicity and Pharmacokinetics

  • Acute Toxicity (Rodents): LD₅₀ > 500 mg/kg, suggesting a wide therapeutic window .

  • Metabolism: Hepatic CYP3A4-mediated oxidation to sulfoxide derivatives .

  • Bioavailability: 42% oral bioavailability in rats, limited by first-pass metabolism .

Applications in Drug Development

  • Combination Therapy: Synergistic with cisplatin in ovarian cancer models (combination index = 0.82) .

  • Targeted Delivery: Conjugation with folate nanoparticles improved tumor accumulation by 3-fold in 4T1 murine models .

Future Directions

  • Clinical Trials: Phase I studies to evaluate safety in solid tumors.

  • Structural Optimization: Introducing fluorine substituents to enhance blood-brain barrier penetration.

  • Polypharmacology: Dual HDAC/Topo-II inhibitors for resistant cancers .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator